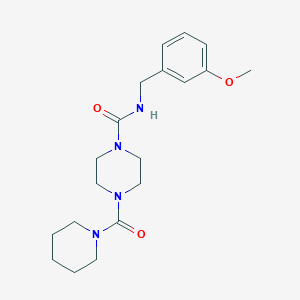
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide, also known as PPEC, is a cyclopropane derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the Akt/mTOR pathway. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. This compound has also been found to have antioxidant properties, which can reduce oxidative stress and prevent cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide in lab experiments is its potential therapeutic applications in various diseases. This compound is also relatively easy to synthesize using various methods. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many future directions for (1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action. Further studies are also needed to determine the optimal dosage and administration methods for this compound in vivo.
Synthesemethoden
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). Another method involves the reaction of 2-phenylethylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting this compound product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
(1S,2S)-2-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(19-12-11-14-7-3-1-4-8-14)17-13-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRYUULSHYWADB-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

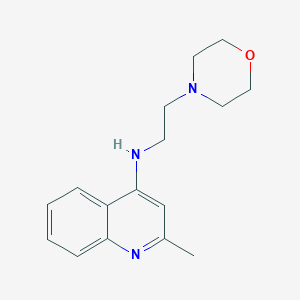


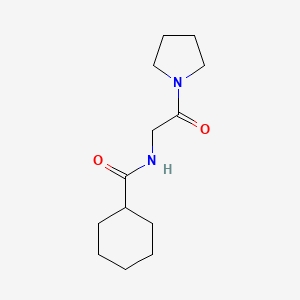
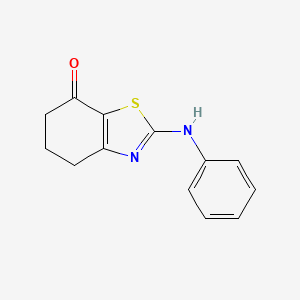
![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7441212.png)
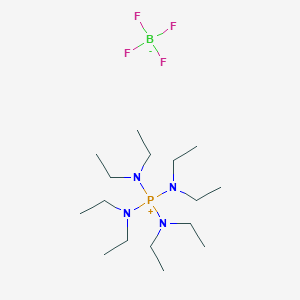
![2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7441221.png)
![2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine](/img/structure/B7441230.png)
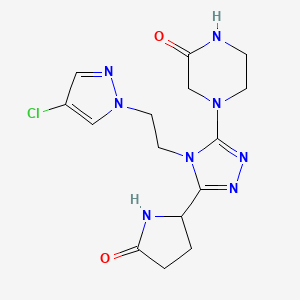
![1-(4-(1,1-Dioxidoisothiazolidin-2-yl)piperidin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7441243.png)
